N,N-dipropylnonanamide
Description
N,N-Dipropylnonanamide (hypothetical structure based on nomenclature) is a tertiary amide characterized by a nine-carbon aliphatic chain (nonanamide) with two propyl groups attached to the nitrogen atom. Tertiary amides like this compound are typically synthesized via condensation reactions between carboxylic acids and amines or through transamidation processes . Such compounds are often utilized in organic synthesis, pharmaceuticals, and material science due to their stability and solubility profiles.
Properties
CAS No. |
57383-15-0 |
|---|---|
Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
N,N-dipropylnonanamide |
InChI |
InChI=1S/C15H31NO/c1-4-7-8-9-10-11-12-15(17)16(13-5-2)14-6-3/h4-14H2,1-3H3 |
InChI Key |
IWWJWEFNPQWPRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N(CCC)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dipropylnonanamide can be synthesized through the reaction of nonanoic acid with dipropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropylnonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N,N-dipropylnonylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nonanoic acid derivatives.
Reduction: N,N-Dipropylnonylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Dipropylnonanamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dipropylnonanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Propyl Dodecanamide (C₁₅H₃₁NO)
- Molecular Weight : 241.41 g/mol .
- Structure : A 12-carbon chain (dodecanamide) with a single propyl group on the nitrogen.
- Key Differences: Compared to N,N-dipropylnonanamide, this compound has a longer carbon chain (C12 vs. C9) but only one propyl substituent. Longer chains generally increase hydrophobicity, affecting solubility and melting points.
N,N-Dimethylpropanamide (C₅H₁₁NO)
- Molecular Weight : 101.15 g/mol .
- Structure : A three-carbon chain (propanamide) with two methyl groups on the nitrogen.
- Key Differences : Shorter chain length and smaller substituents (methyl vs. propyl) result in lower molecular weight and higher polarity. Such differences influence volatility and reactivity in synthetic applications.
N,N-Dipropylacetamidine (C₈H₁₈N₂)
- Molecular Formula : C₈H₁₈N₂ .
- Structure : An acetamidine derivative with two propyl groups.
- Key Differences : Amidines feature a C=N bond instead of a carbonyl group, conferring basicity and distinct reactivity. This functional group difference impacts applications in catalysis and coordination chemistry compared to amides.
Table 1: Comparative Analysis of this compound and Analogs
*Hypothetical data inferred from structural analogs.
Industrial Relevance
Long-chain amides (e.g., N-propyl dodecanamide) are used as surfactants and lubricants due to their hydrophobic tails . This compound, with intermediate chain length, might balance solubility and lipid affinity, making it suitable for cosmetic or pharmaceutical formulations.
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